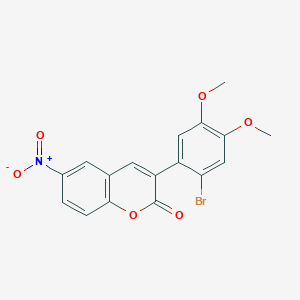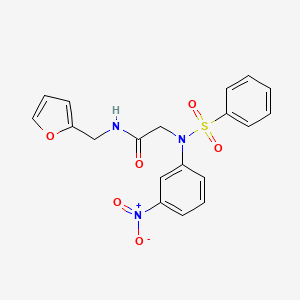![molecular formula C21H19FN2O3S B3456502 N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PND-1186 and is a selective inhibitor of FAK (Focal Adhesion Kinase), which is a protein that plays a crucial role in cell adhesion, migration, and invasion. In
Mécanisme D'action
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and invasion. It is activated by integrin signaling and promotes the formation of focal adhesions, which are essential for cell attachment to the extracellular matrix. FAK also activates various downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which regulate cell survival and proliferation. N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide selectively inhibits FAK by binding to its ATP-binding site, preventing its autophosphorylation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which could be beneficial in preventing thrombosis. PND-1186 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, PND-1186 has been found to promote bone formation and regeneration by inhibiting FAK in osteoclasts.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. It is a selective inhibitor of FAK, which allows researchers to study the specific role of FAK in various biological processes. Moreover, PND-1186 has been shown to be effective in inhibiting FAK in various cell lines, making it a useful tool for in vitro studies. However, the low yield of the synthesis method and the high cost of the compound could limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One potential direction is the development of more potent and selective FAK inhibitors based on the structure of PND-1186. Another direction is the investigation of the role of FAK in other diseases, such as fibrosis and cardiovascular diseases. Moreover, the combination of PND-1186 with other targeted therapies could be explored to enhance its therapeutic efficacy. Finally, the in vivo efficacy of PND-1186 needs to be further studied to determine its potential as a clinical candidate.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential applications in cancer research. FAK is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis. PND-1186 has been found to be effective in inhibiting FAK in various cancer cell lines, including breast, prostate, and ovarian cancer. Moreover, PND-1186 has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)24(20-5-3-2-4-6-20)15-16-7-9-17(10-8-16)21(25)23-19-13-11-18(22)12-14-19/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPHKPCWJIXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3456434.png)
![N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3456439.png)
![ethyl 5-acetyl-2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3456443.png)
![ethyl 5-acetyl-4-methyl-2-[(3-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3456444.png)
![ethyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3456451.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3456459.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456467.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)
